1,4-diethyl-2-fluorobenzene
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research
Fluorinated aromatic compounds, a cornerstone of organofluorine chemistry, have garnered immense interest in modern chemical research due to the unique properties imparted by the fluorine atom. guidechem.comorgsyn.org The introduction of fluorine into an aromatic ring can significantly alter a molecule's physical, chemical, and biological characteristics. orgsyn.org Fluorine's high electronegativity, second only to neon, and its small size allow it to form strong bonds with carbon, which can enhance metabolic stability, binding affinity, and bioavailability of molecules. nih.gov These properties are particularly valuable in medicinal chemistry, where it is estimated that about 20-25% of all pharmaceuticals contain at least one fluorine atom. acs.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. nist.gov
Beyond pharmaceuticals, fluorinated aromatics are crucial in the development of advanced materials, such as high-performance polymers and liquid crystals. guidechem.comsigmaaldrich.com Their applications also extend to agrochemicals, where they contribute to the creation of more potent and selective herbicides and pesticides. guidechem.comnih.gov The ability of fluorine to modulate electronic properties and lipophilicity makes it a versatile tool for fine-tuning the performance of a wide range of chemical products. thegoodscentscompany.com
Overview of Diethylbenzene and Fluorobenzene (B45895) Derivatives as Synthetic Targets
Both diethylbenzene and fluorobenzene derivatives are important building blocks in organic synthesis. Diethylbenzene exists as three isomers: ortho-, meta-, and para-diethylbenzene. wikipedia.org These compounds are typically produced as byproducts in the industrial synthesis of ethylbenzene (B125841). wikipedia.org Of these, para-diethylbenzene is of significant commercial interest as a precursor to divinylbenzene (B73037), which is used in the production of cross-linked polystyrene. wikipedia.orgnama-group.com The different isomers of diethylbenzene can be separated and utilized as starting materials for a variety of chemical transformations. wikipedia.org
Fluorobenzene and its derivatives are also key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. fishersci.com The synthesis of fluorobenzene itself can be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. orgsyn.orgprepchem.com The reactivity of the fluorinated aromatic ring can be further modified by the presence of other substituents, making these compounds versatile platforms for creating complex molecules. orgsyn.org
The combination of these two structural motifs in a single molecule, as in 1,4-diethyl-2-fluorobenzene, presents a synthetic target with potential for novel applications, leveraging the properties of both the diethylbenzene and fluorobenzene moieties.
Research Landscape of this compound: Current Gaps and Opportunities
A review of the current scientific literature reveals a significant gap in the specific research dedicated to this compound. While its existence is confirmed by a registered CAS number (1369853-62-2), detailed studies on its synthesis, properties, and potential applications are sparse. bldpharm.com This lack of focused research stands in contrast to the extensive studies available for related compounds, such as other isomers of diethylfluorobenzene and various substituted fluorobenzenes.
This research gap presents a number of opportunities. A systematic investigation into the synthesis of this compound could lead to the development of novel and efficient synthetic methodologies. Characterization of its physical and chemical properties would provide valuable data for computational and theoretical studies, contributing to a deeper understanding of structure-property relationships in fluorinated aromatic systems.
Furthermore, exploring the potential applications of this compound is a promising avenue for future research. Given the established roles of fluorinated aromatics in medicinal chemistry and materials science, this compound could serve as a novel building block for the synthesis of new bioactive molecules or functional materials. Its unique substitution pattern may lead to unexpected and valuable properties that differentiate it from more commonly studied fluorinated aromatics. The exploration of this relatively uncharted area of chemical space holds the potential for significant scientific and technological advancements.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Aromatic Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,4-Diethylbenzene (B43851) | C₁₀H₁₄ | 134.22 | 184 | -43 |
| Fluorobenzene | C₆H₅F | 96.10 | 85 | -41 |
| 1,4-Dimethoxy-2-fluorobenzene | C₈H₉FO₂ | 156.15 | 119-121 (40 mmHg) | 23-26 |
| 1,3-Diethyl-2-fluorobenzene | C₁₀H₁₃F | 152.21 | Not available | Not available |
Data sourced from various chemical databases. guidechem.comoecd.orgnist.govontosight.ai
Table 2: Synthesis Methods for Fluorinated Aromatic Compounds
| Reaction Name | Description | Starting Material Example |
| Balz-Schiemann Reaction | Thermal decomposition of an aromatic diazonium tetrafluoroborate. | Aniline (B41778) |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., nitro group) by a fluoride (B91410) ion. | 2,4-Dinitrochlorobenzene |
| Direct Fluorination | Reaction with elemental fluorine, often requiring specialized equipment. | Benzene (B151609) |
This table provides a general overview of common synthesis methods. orgsyn.orgprepchem.com
Properties
CAS No. |
1369853-62-2 |
|---|---|
Molecular Formula |
C10H13F |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1,4 Diethyl 2 Fluorobenzene Analogues
Classical and Modern Fluorination Strategies for Aromatic Systems
The direct incorporation of fluorine into aromatic rings presents unique challenges due to the high reactivity of many fluorinating agents and the potential for low regioselectivity. Over the years, a variety of methods have been developed to address these issues, broadly categorized as electrophilic and nucleophilic aromatic fluorination.
Electrophilic Aromatic Fluorination: Reagent Development and Selectivity
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine. wikipedia.org This approach is a direct method for C-H bond functionalization. nih.gov
The precise mechanism of electrophilic aromatic fluorination has been a subject of debate, with evidence supporting both a single-electron transfer (SET) pathway and a polar SEAr (electrophilic aromatic substitution) mechanism. wikipedia.orgresearchgate.net In the SEAr mechanism, the electrophilic fluorine reagent attacks the aromatic ring to form a Wheland-type intermediate, also known as a sigma complex. researchgate.net Subsequent deprotonation restores aromaticity and yields the fluorinated product. researchgate.net
The regioselectivity of the reaction is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethyl groups in a 1,4-diethylbenzene (B43851) precursor, direct the incoming electrophile to the ortho and para positions. However, achieving high regioselectivity for a specific isomer can be challenging. acs.org Kinetic isotope effect studies have shown small values for kH/kD, indicating that the cleavage of the C-H bond is not the rate-determining step of the reaction. researchgate.net
A variety of electrophilic fluorinating reagents have been developed to improve safety and selectivity. Reagents with a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are now commonly used in place of more hazardous reagents like elemental fluorine. wikipedia.orgrsc.org These N-F reagents are generally more stable and easier to handle. wikipedia.org The reactivity of these reagents can be tuned by modifying the electronic properties of the groups attached to the nitrogen atom. rsc.org
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | A widely used, effective, and relatively stable N-F reagent. wikipedia.org |
| Selectfluor® | F-TEDA-BF₄ | A cationic N-F reagent known for its high efficiency and safety. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent used in organic synthesis. wikipedia.org |
Catalysis plays a crucial role in enhancing the efficiency and selectivity of electrophilic fluorination. Palladium-catalyzed methods have been developed for the direct, undirected C-H fluorination of arenes using mild electrophilic fluorinating reagents. nih.gov This approach involves the generation of a reactive transition-metal-fluoride electrophile in situ. nih.gov
Ionic liquids (ILs) have emerged as promising catalysts and solvents for fluorination reactions. researchgate.netnih.govelsevierpure.com Their unique properties, such as high polarity and the ability to stabilize charged intermediates, can accelerate reaction rates and improve selectivity. researchgate.netmdpi.com In the context of electrophilic fluorination, ILs can stabilize the Wheland intermediate, facilitating the fluorination process. mdpi.com For instance, the use of a stoichiometric amount of an ionic liquid in alcohol has been shown to be an efficient protocol for the fluorination of certain aromatic compounds. researchgate.net
Nucleophilic Aromatic Fluorination (SNAr) on Substituted Benzenes
Nucleophilic aromatic substitution (SNAr) is another powerful strategy for introducing fluorine into an aromatic ring. This method involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source. researchgate.net
For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.netcore.ac.uk These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. core.ac.uk
In the synthesis of analogues of 1,4-diethyl-2-fluorobenzene, a precursor such as 1,4-diethyl-2-chlorobenzene would require activation for a successful SNAr reaction. This can be achieved by introducing strong EWGs, such as nitro or cyano groups, onto the ring. However, traditional SNAr fluorinations often require harsh conditions, including high temperatures and the use of expensive fluoride sources like cesium fluoride (CsF). researchgate.net
Recent advancements have focused on developing milder and more efficient SNAr conditions. Strategies include the use of organic photoredox catalysis to enable the fluorination of unactivated fluoroarenes. nih.gov This method utilizes a catalyst to facilitate a cation radical-accelerated nucleophilic aromatic substitution. nih.gov Another approach involves the use of superbases to catalyze concerted SNAr reactions of aryl fluorides, expanding the scope to include electron-neutral and electron-rich substrates. acs.org
Table 2: Common Fluoride Sources for Nucleophilic Aromatic Fluorination
| Fluoride Source | Key Features |
|---|---|
| Potassium Fluoride (KF) | A cost-effective fluoride source, often used with phase-transfer catalysts or in polar aprotic solvents. researchgate.net |
| Cesium Fluoride (CsF) | A highly reactive but more expensive fluoride source. researchgate.net |
| Tetrabutylammonium Fluoride (TBAF) | A soluble source of "naked" fluoride ions, often generated in situ. researchgate.net |
In cases where the aromatic ring is not sufficiently activated for a standard SNAr reaction, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur, particularly under strongly basic conditions. libretexts.orgmasterorganicchemistry.com This pathway is distinct from the addition-elimination mechanism of a typical SNAr reaction. masterorganicchemistry.com
The formation of a benzyne intermediate from a substituted halobenzene, such as a 1,4-diethyl-2-halobenzene, would proceed via deprotonation of a hydrogen atom adjacent to the halogen by a strong base, followed by elimination of the halide. masterorganicchemistry.com The resulting highly reactive benzyne can then be trapped by a nucleophile. libretexts.org A key characteristic of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the triple bond, potentially leading to a mixture of regioisomers. youtube.com This lack of regiocontrol can be a significant drawback in targeted synthesis. nih.gov
Construction of the Diethylated Benzene (B151609) Core
The formation of the 1,4-diethylbenzene framework is a critical step in the synthesis of the target molecule. Two primary strategies for this are alkylation of existing benzene derivatives and the construction of the aromatic ring itself through cyclotrimerization.
Alkylation Strategies for Benzene Derivatives
Friedel-Crafts alkylation and its variations are common methods for introducing alkyl groups onto a benzene ring. In the context of synthesizing this compound, one could envision starting with fluorobenzene (B45895) and introducing two ethyl groups. However, the directing effects of the fluorine atom, an ortho-, para-director, and the ethyl group itself must be carefully considered to achieve the desired 1,2,4-substitution pattern.
The initial ethylation of fluorobenzene would yield a mixture of ortho- and para-ethylfluorobenzene. Subsequent ethylation of the para-isomer would be influenced by both the fluorine and the existing ethyl group, potentially leading to a mixture of products. Controlling the regioselectivity of this second alkylation can be challenging.
An alternative approach involves the dialkylation of benzene to form 1,4-diethylbenzene, which is a common industrial process. wikipedia.org This product can then be subjected to fluorination. However, direct fluorination of such an activated ring can be aggressive and lead to multiple fluorination products or side reactions. Therefore, a more controlled method, such as a Sandmeyer-type reaction from a corresponding aniline (B41778) derivative (2,5-diethylaniline), would likely be necessary to introduce the fluorine atom at the desired position.
A summary of potential alkylation strategies is presented below:
| Starting Material | Alkylation Steps | Key Challenges |
| Fluorobenzene | Sequential diethylation | Controlling regioselectivity in the second ethylation step. |
| Benzene | Diethylation followed by fluorination | Harsh conditions for direct fluorination; multi-step process for controlled fluorination. |
Cyclotrimerization Approaches for Substituted Aromatics
An elegant and atom-economical approach to constructing substituted benzene rings is the [2+2+2] cyclotrimerization of alkynes. acs.orgnih.gov This method allows for the formation of the benzene ring with the desired substitution pattern in a single step from appropriately chosen alkyne precursors. For this compound, a co-cyclotrimerization of two equivalents of but-1-yne with one equivalent of a fluorinated alkyne could theoretically yield the target molecule.
The success of this approach hinges on the development of highly regioselective catalysts that can control the assembly of the different alkyne units. nih.govresearchgate.net Various transition metal catalysts, including those based on cobalt, nickel, and rhodium, have been developed for alkyne cyclotrimerization. acs.orgresearchgate.netacs.org Some catalytic systems have shown remarkable control over the regioselectivity, allowing for the synthesis of specific 1,2,4-trisubstituted benzenes. nih.gov
For instance, a cobalt-catalyzed cyclotrimerization has been shown to be effective for producing substituted benzenes. acs.org Similarly, nickel-catalyzed systems offer a versatile and efficient method for constructing polysubstituted benzene derivatives. researchgate.net The choice of catalyst and reaction conditions is crucial for directing the cyclization to the desired isomer.
Convergent and Divergent Synthetic Routes
Sequential Functionalization vs. Fragment Coupling
In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final steps. researchgate.netwikipedia.org For this compound, a convergent strategy could involve the coupling of a 2-fluorophenyl-containing fragment with a diethyl-containing fragment. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of intermediates, and any low-yielding steps occur early in the synthesis of the individual fragments. wikipedia.org Fragment coupling reactions, such as Suzuki or Heck couplings, are powerful tools in convergent synthesis. numberanalytics.comacs.org
The table below compares these two strategies:
| Strategy | Description | Advantages | Disadvantages |
| Divergent (Sequential Functionalization) | Step-by-step modification of a single starting material. nih.govacs.orgacs.orgresearchgate.net | Simpler planning and execution for less complex targets. | Overall yield can be low in long sequences. |
| Convergent (Fragment Coupling) | Independent synthesis of molecular fragments followed by their assembly. nih.govnih.govrsc.org | Higher overall yields for complex molecules; allows for parallel synthesis. wikipedia.org | Requires more complex planning and the development of reliable coupling reactions. |
Retrosynthetic Analysis for this compound
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. ias.ac.inyoutube.comamazonaws.comlibretexts.org
A possible retrosynthetic analysis for this compound could proceed as follows:
Disconnection of the C-F bond: The target molecule can be seen as arising from 2,5-diethylaniline (B12005176). The fluorine can be introduced via a Sandmeyer reaction.
Disconnection of the C-N bond: 2,5-diethylaniline can be obtained from the reduction of 1,4-diethyl-2-nitrobenzene.
Disconnection of the C-N bond (alternative): Alternatively, the nitro group could be introduced onto 1,4-diethylbenzene.
Disconnection of the C-C bonds (ethyl groups): 1,4-diethylbenzene can be synthesized from benzene via Friedel-Crafts alkylation.
This analysis suggests a plausible synthetic route starting from benzene. The directing effects of the substituents at each step must be carefully considered to ensure the desired regiochemistry. For instance, the nitration of 1,4-diethylbenzene would need to be controlled to favor the 2-position.
Green Chemistry Principles in Fluorinated Aromatic Synthesis
The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be hazardous and generate significant waste, such as the Balz-Schiemann reaction which uses potentially explosive diazonium salts. dovepress.com Modern synthetic chemistry places a strong emphasis on the development of "greener" and more sustainable processes. nih.goveurekalert.orgsciencedaily.com
Key green chemistry principles applicable to the synthesis of this compound and its analogues include:
Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Cyclotrimerization reactions are a prime example of atom-economical processes. nih.gov
Use of Safer Chemicals: Developing and using substances that possess little or no toxicity to human health and the environment. This includes moving away from hazardous reagents like anhydrous hydrogen fluoride. dovepress.com Recent advancements have focused on developing safer fluorinating agents. eurekalert.orgsciencedaily.com
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. Transition metal-catalyzed reactions, such as cross-coupling and cyclotrimerization, are central to this principle. acs.orgresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can help to reduce the energy requirements of synthetic processes.
Recent research has explored more environmentally friendly fluorination methods. For example, nucleophilic aromatic substitution (SNA_r) on activated aromatic rings can be a viable alternative to traditional methods. mdpi.com Additionally, the development of new catalytic systems for direct C-H fluorination is an active area of research that holds promise for greener syntheses of fluorinated aromatics.
Solvent Selection for Environmentally Benign Synthesis
The choice of solvent is a critical factor in developing sustainable chemical processes. Traditional solvents often pose environmental and health risks, leading to a growing emphasis on greener alternatives in the synthesis of fluorinated aromatic compounds. The principles of green chemistry encourage the use of solvents that are less toxic, biodegradable, and have a reduced environmental footprint. whiterose.ac.ukrsc.org
Research into the synthesis of fluorinated aromatics has shown that solvent choice can dramatically impact reaction efficiency and product yield. For instance, in the electrophilic fluorination of aryl Grignard reagents, solvents with poor hydrogen atom-donating ability are preferred. dovepress.com A study found that replacing tetrahydrofuran (B95107) (THF) with a mixture of perfluorodecalin (B110024) and dichloromethane (B109758) led to a significant improvement in the yield of the fluorinated product. dovepress.com This is because the formation of radical intermediates during the reaction can lead to the abstraction of hydrogen atoms from the solvent, resulting in protonated arene byproducts and lower yields of the desired fluorinated compound. dovepress.com
Solvent selection guides have been developed to assist chemists in choosing more environmentally friendly options. whiterose.ac.ukrsc.org These guides often rank solvents based on safety, health, and environmental criteria. For example, solvents like benzene, a known carcinogen, are often replaced by toluene. whiterose.ac.uk Similarly, halogenated solvents like chloroform (B151607) and dichloromethane are facing increased scrutiny. whiterose.ac.uk The ideal green solvent should have a boiling point between 70 and 139 °C, minimizing volatile organic compound (VOC) emissions while still allowing for easy removal and recycling. rsc.org
The following interactive table provides a comparison of solvents commonly used in organic synthesis, highlighting their classification based on green chemistry principles.
| Solvent Name | Classification | Key Considerations |
| Benzene | Hazardous | Carcinogenic, replaced by toluene. whiterose.ac.uk |
| Toluene | Problematic | Suspected of damaging unborn child and organ damage. whiterose.ac.uk |
| Dichloromethane (DCM) | Problematic | Halogenated solvent with environmental concerns. whiterose.ac.uk |
| Tetrahydrofuran (THF) | Problematic | Can be replaced by greener alternatives like 2-MeTHF. whiterose.ac.uk |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | A greener alternative to THF. whiterose.ac.uk |
| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, difficult to remove, toxic. rsc.orgrsc.org |
| Dimethyl sulfoxide (B87167) (DMSO) | Hazardous | High boiling point, difficult to remove, toxic. rsc.org |
| Acetonitrile (B52724) | Problematic | Considered a better alternative to some dipolar aprotic solvents, but not universally classified as "green". whiterose.ac.uk |
| Water | Recommended | The most environmentally benign solvent. rsc.org |
Mechanochemical Approaches and Solvent-Free Reactions
Mechanochemistry and solvent-free reactions represent a significant advancement in green chemistry, offering a path to synthesize chemical compounds with minimal or no use of traditional solvents. rsc.orgmdpi.com These techniques are particularly relevant for the synthesis of fluorinated aromatic compounds, where traditional methods often rely on large quantities of high-boiling, toxic polar solvents like DMSO and DMF. rsc.org
Mechanochemical synthesis involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions in the solid state. rsc.orgnih.gov This approach can lead to faster reaction times, higher yields, and simplified purification processes compared to solution-based methods. A notable achievement in this area is the development of a rapid, solid-state nucleophilic aromatic fluorination (SNAr) method. rsc.org This process utilizes a cost-effective combination of potassium fluoride and a quaternary ammonium (B1175870) salt to efficiently synthesize a range of aromatic fluorides. The reactions are often complete within an hour, a significant improvement over the typical 24 hours or more required for solution-based protocols. rsc.org Crucially, this method eliminates the need for problematic solvents. rsc.org
Solvent-free fluorination can also be achieved using N-F reagents. researchgate.net For instance, the fluorination of electron-rich aromatic compounds with F-TEDA-BF4 (Selectfluor™) can be performed without a solvent, and the fluorinated products can be easily isolated in high yields and purity through vacuum sublimation. researchgate.net Similarly, N-fluorobenzenesulfonimide has been used for the solvent-free fluorination of various aromatic compounds, sometimes offering greater selectivity than reactions carried out in a solvent. researchgate.net
The advantages of these approaches are summarized in the table below.
| Approach | Key Advantages |
| Mechanochemistry | - Eliminates or significantly reduces the need for solvents. rsc.org - Faster reaction times (e.g., 1 hour vs. >24 hours). rsc.org - Often results in higher yields. rsc.org - Simplifies product purification. rsc.org - More energy-efficient and cost-effective. rsc.org |
| Solvent-Free Reactions | - Avoids the use of toxic, high-boiling solvents. researchgate.net - Can lead to higher selectivity. researchgate.net - Simplified product isolation, sometimes via sublimation. researchgate.net - Reduces waste and environmental impact. rsc.org |
These solvent-free and mechanochemical methods represent a paradigm shift in the synthesis of fluorinated compounds, aligning with the principles of sustainable chemistry by minimizing waste, energy consumption, and the use of hazardous materials. rsc.orgrsc.org
Reactivity and Mechanistic Studies of 1,4 Diethyl 2 Fluorobenzene and Its Congeners
Electrophilic Aromatic Substitution (EAS) Reactivity Profiles
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, allowing for the functionalization of aromatic rings. The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents already present on the benzene (B151609) ring. In the case of 1,4-diethyl-2-fluorobenzene, the interplay between the activating ethyl groups and the deactivating but ortho, para-directing fluoro group presents a complex and illustrative case study.
Influence of Fluoro and Ethyl Substituents on Regioselectivity
The directing effects of substituents in EAS reactions are paramount in determining the structure of the products. Substituents dictate the position of attack by an incoming electrophile. lumenlearning.com In this compound, three substituents—two ethyl groups and one fluorine atom—vie for control over the regiochemical outcome.
Ethyl Groups: As alkyl groups, the two ethyl substituents are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. minia.edu.eglibretexts.org They are also ortho, para-directors. This is due to their electron-donating inductive effect, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org This stabilization is most effective when the electrophile attacks at the positions ortho or para to the alkyl group. libretexts.org
In this compound, the positions open for substitution are C3, C5, and C6. The combined directing effects of the fluoro and diethyl substituents will determine the major product. The ethyl group at C1 directs to C2 (already substituted) and C6. The ethyl group at C4 directs to C3 and C5. The fluoro group at C2 directs to C1 (already substituted) and C3. The powerful ortho, para-directing nature of these groups means that substitution at the meta positions is generally disfavored. The confluence of these directing effects suggests that substitution is most likely to occur at positions C3 and C5, which are ortho to one ethyl group and meta to the other, and also ortho and para, respectively, to the fluorine atom. The precise distribution of products would depend on the specific electrophile and reaction conditions, which can favor either kinetic or thermodynamic control. pressbooks.publibretexts.org
Kinetic and Thermodynamic Control in EAS Reactions
The outcome of a chemical reaction is not always dictated by the most stable product. In many cases, a mixture of products is formed, with the ratio depending on whether the reaction is under kinetic or thermodynamic control. pressbooks.publibretexts.org
Kinetic Control: At lower temperatures, reactions are often irreversible, and the major product is the one that is formed the fastest. pressbooks.publibretexts.org This is known as the kinetic product, and its formation proceeds via the transition state with the lowest activation energy. libretexts.org
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established between the products. pressbooks.publibretexts.org Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed. libretexts.org This is the thermodynamic product.
Substituent Effects on Reaction Rates
Substituents on a benzene ring can significantly alter the rate of electrophilic aromatic substitution. lumenlearning.comminia.edu.eg They do this by either donating or withdrawing electron density from the ring, which in turn stabilizes or destabilizes the arenium ion intermediate formed in the rate-determining step. libretexts.orgyoutube.com
Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it a better nucleophile and accelerating the reaction. youtube.comfiveable.me They also stabilize the positively charged arenium ion intermediate, lowering the activation energy of the reaction. libretexts.orglibretexts.org The ethyl groups in this compound are activating groups.
Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it a poorer nucleophile and slowing down the reaction. youtube.comfiveable.me They destabilize the arenium ion intermediate, increasing the activation energy. libretexts.org The fluoro substituent is a deactivating group due to its strong inductive effect. minia.edu.eg
Nucleophilic Aromatic Substitution (SNAr) Pathways
While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) occurs on electron-poor aromatic systems. masterorganicchemistry.com This type of reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is typically required to facilitate this reaction. wikipedia.orgnumberanalytics.com
Mechanistic Investigations of Halogen Displacement
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. nih.govlibretexts.org
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step is usually the rate-determining step. masterorganicchemistry.com The aromaticity of the ring is temporarily lost in this intermediate. libretexts.org
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. wikipedia.orgnumberanalytics.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgnumberanalytics.com In the context of halogen displacement, the nature of the halogen can have a surprising effect on the reaction rate. Contrary to what is observed in SN1 and SN2 reactions, fluorine is often the best leaving group in SNAr reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is the attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that makes the ring carbon more electrophilic. masterorganicchemistry.com
Impact of Diethyl Substitution on SNAr Reactivity
In this compound, the substituents present a challenge for SNAr reactions. The ethyl groups are electron-donating groups (EDGs), which deactivate the ring towards nucleophilic attack. numberanalytics.com EDGs increase the electron density of the ring, making it less attractive to an incoming nucleophile and destabilizing the negatively charged Meisenheimer complex. numberanalytics.com
Therefore, the two ethyl groups on this compound would significantly hinder any potential SNAr reaction at the C2 position (displacement of the fluorine atom). Their electron-donating nature works in opposition to the requirements for a facile SNAr reaction, which favors electron-withdrawing groups. While the fluorine atom itself is a good leaving group for SNAr, the electronic environment created by the diethyl substitution makes the ring a poor substrate for this type of transformation.
Functionalization of Alkyl Side Chains
The presence of alkyl groups on the aromatic ring of this compound offers opportunities for various chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives with potential applications in materials science and medicinal chemistry.
Benzylic Oxidation and Derivatization Strategies
Benzylic C-H oxidation is a fundamental transformation that converts alkylarenes into more functionalized molecules like ketones and carboxylic acids. nih.govyoutube.com This process is valuable for producing high-value chemical intermediates from readily available precursors. nih.gov For instance, the oxidation of 1-ethyl-4-fluorobenzene, a related compound, to 1-(4-fluorophenyl)ethanone can be achieved with high yield using vanadocene dichloride as a catalyst and tert-butyl hydroperoxide as the oxidant. rsc.org Similarly, the oxidation of 1,4-diethylbenzene (B43851) can yield 1,1'-(1,4-phenylene)diethanone. rsc.org
Various catalytic systems have been developed for benzylic oxidation, often employing transition metals like copper, cobalt, chromium, and manganese, which are advantageous due to their relative low cost and the potential for catalyst recycling. nih.gov The oxidation of the benzylic position is a key step in the synthesis of many fine chemicals and biologically active compounds. nih.govmasterorganicchemistry.com The resulting ketones can serve as versatile intermediates for further derivatization.
The general procedure for a vanadocene dichloride/TBHP-catalyzed benzylic oxidation involves stirring the catalyst with tert-butyl hydroperoxide before adding the substrate. The reaction proceeds over several days at a controlled temperature, followed by purification. rsc.org
Selective Functionalization of Ethyl Groups
Achieving selective functionalization of one ethyl group over the other in this compound, or controlling the position of functionalization within an ethyl group, presents a significant synthetic challenge due to the similar reactivity of the C-H bonds. nih.gov However, methods for the selective fluorination of benzylic C–H bonds have been reported, operating through various mechanistic pathways and utilizing different fluorine sources. researchgate.net These methods are particularly relevant for the synthesis of pharmaceutical and agrochemical compounds. researchgate.net
The development of new synthetic methodologies for constructing fluorinated tertiary stereocenters from 1,1-disubstituted alkenes highlights the ongoing efforts to achieve high selectivity in fluorination reactions. nih.gov While direct selective functionalization of the ethyl groups in this compound is not extensively detailed in the provided results, the principles from related transformations on similar substrates can be applied. For example, the selective oxidation of one ethyl group would likely proceed through a mechanism that differentiates the electronic or steric environment of the two groups, a subtlety not directly addressed for this specific molecule in the search results.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
Regioselective C–H Functionalization
The direct functionalization of C–H bonds is an atom-economical approach to modifying organic molecules. mdpi.com For aromatic compounds, achieving regioselectivity is crucial to avoid the formation of isomeric mixtures. chalmers.se While specific studies on the regioselective C–H functionalization of this compound were not found, research on related systems provides valuable insights. For example, boron-mediated methods have been developed for the regioselective functionalization of 2-aryl-heteroarenes and aryl aldehydes. nih.govresearchgate.net These reactions proceed through an aryl BF2 complex, allowing for the introduction of various functional groups at specific positions. nih.govresearchgate.net
The challenge in the C–H functionalization of this compound lies in directing the reaction to a specific C–H bond on the aromatic ring, given the presence of two activating ethyl groups and a deactivating but ortho, para-directing fluorine atom. The fluorine atom's influence on the reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution is complex, as it exhibits both strong inductive withdrawal and weak resonance donation. researchgate.netacs.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-N bonds and are widely used in the synthesis of agrochemicals and pharmaceuticals. nih.govyoutube.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate. nih.govyoutube.com
In the context of this compound, the C-F bond is generally unreactive in standard palladium-catalyzed coupling reactions. However, the development of specialized catalytic systems can enable the activation of C-F bonds. For instance, Pd(0)-catalyzed cross-coupling of hexafluorobenzene (B1203771) with diarylzinc compounds has been achieved, demonstrating that C-F activation is possible under the right conditions. nih.gov The development of new catalyst systems for the palladium-catalyzed fluorination of aryl triflates also highlights the ongoing progress in this area. acs.org
Novel Catalytic Systems for Fluorinated Aromatics
The unique properties imparted by fluorine have led to a significant interest in developing new catalytic methods for the synthesis of fluorinated organic molecules. nih.govnih.govnih.gov Recent advances include the use of organophotoredox catalysis for the defluorinative functionalization of trifluoromethylated compounds. acs.org
For fluorinated aromatics like this compound, novel catalytic systems are being explored to overcome the challenges associated with C-F bond activation. nih.gov This includes the development of catalysts for the fluorination of alkenes and C-H bonds, as well as transformations of fluorine-containing starting materials. nih.gov The use of photoredox catalysis with organic dyes has also been investigated for the carboxylation of various fluorinated compounds. acs.org Furthermore, advancements in palladium catalysis, including the development of new ligands and the use of nanoparticle catalysts, aim to improve the efficiency and sustainability of cross-coupling reactions involving fluorinated substrates. youtube.com
Advanced Spectroscopic Elucidation and Structural Analysis
High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For a fluorinated compound like 1,4-diethyl-2-fluorobenzene, multi-nuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, provides a comprehensive picture of the molecular framework.
Fluorine-19 (¹⁹F) NMR is a particularly powerful tool due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.govwikipedia.org The chemical shift of the fluorine atom in this compound is diagnostic for its position on the aromatic ring.
The presence of two electron-donating ethyl groups on the benzene (B151609) ring influences the electron density around the fluorine atom. The ethyl group at position 4 is para to the fluorine, while the ethyl group at position 1 is ortho. These substituents increase the electron shielding at the fluorine nucleus, causing its resonance to appear at a specific upfield position compared to unsubstituted fluorobenzene (B45895). The typical chemical shift range for fluorine attached to an aromatic carbon (Ar-F) is broad, but for specific substitution patterns, a more precise prediction can be made. ucsb.edualfa-chemistry.com The analysis of this chemical shift, along with coupling patterns to adjacent aromatic protons, is critical for confirming the 2-fluoro substitution pattern.
| Parameter | Expected Value/Observation | Significance |
| Nucleus | ¹⁹F | High sensitivity and 100% natural abundance enable straightforward detection. wikipedia.org |
| Reference | CFCl₃ (Trichlorofluoromethane) at 0 ppm | Standard reference for ¹⁹F NMR spectroscopy. alfa-chemistry.com |
| Expected Chemical Shift (δ) | -110 to -130 ppm (estimated) | The precise shift is sensitive to the electronic effects of the two ethyl substituents. |
| Coupling | Exhibits coupling to ortho and meta protons (³JHF and ⁴JHF) | Provides definitive evidence of the fluorine's position relative to the aromatic protons. |
While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons within each ethyl group, and also between adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). It allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com Key HMBC correlations for this compound would confirm the substitution pattern. For instance, the methylene protons of the ethyl group at C1 would show a correlation to C2 (the fluorine-bearing carbon) and C6, definitively placing it adjacent to the fluorine.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to confirm the spatial relationship between the protons of the ethyl groups and the nearby aromatic protons, reinforcing the assignments made from other NMR data. mdpi.com
| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks | - CH₂ protons correlated with CH₃ protons in each ethyl group.- Correlation between H5 and H6 aromatic protons. |
| HSQC/HMQC | Correlates protons to their directly attached carbons | - Aromatic protons (H3, H5, H6) correlated to their respective carbons (C3, C5, C6).- Ethyl protons correlated to their respective carbons. |
| HMBC | Shows 2- and 3-bond ¹H-¹³C correlations to establish the carbon skeleton | - Methylene (CH₂) protons at C1 correlated to C2, C6, and the ipso-carbon of the other ethyl group (C4).- Aromatic proton H3 correlated to C1, C2, C4, and C5. |
| NOESY | Identifies protons that are close in space | - Protons of the ethyl group at C1 show spatial proximity to the aromatic proton at C6.- Protons of the ethyl group at C4 show spatial proximity to aromatic protons at C3 and C5. |
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. mestrelab.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. nih.gov By using a certified reference material (CRM) as an internal standard with a known concentration and purity, the purity of the this compound sample can be calculated with high precision. sigmaaldrich.com
The qNMR experiment must be conducted under specific conditions, such as ensuring a long relaxation delay between scans to allow for complete magnetization recovery for all nuclei being measured. researchgate.net Both ¹H and ¹⁹F NMR can be used for quantification, with ¹⁹F qNMR offering the advantage of a simpler spectrum, often with well-separated signals and no interference from protonated solvent impurities. mestrelab.com This method is invaluable for quality control, allowing for the precise assessment of sample purity and the monitoring of reaction progress by quantifying the disappearance of starting materials and the appearance of the product over time.
| Parameter | Requirement/Method | Rationale |
| Internal Standard | A high-purity Certified Reference Material (CRM) with non-overlapping signals. | Provides a reference of known concentration and purity for accurate calculation. sigmaaldrich.com |
| Relaxation Delay (d1) | Must be at least 5 times the longest T₁ relaxation time of the nuclei of interest. | Ensures complete relaxation of all nuclei for accurate signal integration. researchgate.net |
| Signal Selection | Use well-resolved signals from both the analyte and the internal standard. | Avoids integration errors from overlapping peaks. |
| Purity Calculation | Based on the ratio of the integrated signals, molar masses, and weights of the analyte and standard. | A direct, primary ratio method that does not require compound-specific response factors. nih.gov |
Advanced Mass Spectrometry for Fragmentation Pathways
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a unique elemental formula for the measured mass. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₃F, by matching the experimentally measured accurate mass of the molecular ion ([M]⁺) to the theoretically calculated mass. This technique is crucial for distinguishing between isomers or other compounds that might have the same nominal mass but different elemental compositions.
| Parameter | Value | Significance |
| Molecular Formula | C₁₀H₁₃F | Determined based on synthesis and other spectroscopic data. |
| Nominal Mass | 152 Da | The integer mass of the most abundant isotopes. |
| Calculated Monoisotopic Mass (Exact Mass) | 152.099778 Da | The precise theoretical mass used for HRMS confirmation. |
| Experimental HRMS Result | Expected to be within ± 5 ppm of the calculated mass | Provides high confidence in the assigned molecular formula. researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk It is an ideal method for assessing the purity of a volatile compound like this compound and identifying any impurities.
The GC component separates the sample mixture, with different compounds eluting from the column at different retention times. This is effective for separating isomers (e.g., other diethylfluorobenzene isomers) or reaction byproducts from the main compound. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The fragmentation pattern observed in the mass spectrum is a reproducible fingerprint for a molecule under specific ionization conditions (typically electron ionization, EI). The fragmentation of this compound would be expected to show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of methyl ([M-15]⁺) or ethyl ([M-29]⁺) radicals, leading to the formation of stable benzylic-type cations.
| m/z Value (Expected) | Identity of Fragment | Significance |
| 152 | [C₁₀H₁₃F]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of a methyl group from an ethyl substituent, forming a stable secondary benzylic cation. |
| 123 | [M - C₂H₅]⁺ | Loss of an entire ethyl group. This is often a major fragment for ethylbenzene (B125841) derivatives. |
| 96 | [C₆H₅F]⁺ | Loss of both ethyl groups. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This method is particularly useful for identifying and quantifying specific compounds within complex mixtures.
In the analysis of a sample containing this compound, LC-MS/MS can be employed to first separate it from other components. The retention time, the time it takes for the compound to pass through the chromatography column, is a characteristic feature. Once isolated, the compound is ionized and subjected to mass analysis. The initial mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound (C₁₀H₁₃F) is approximately 152.10 g/mol .
Further fragmentation of the molecular ion in the tandem mass spectrometer (MS/MS) yields a characteristic fragmentation pattern. This pattern is a molecular fingerprint that aids in confirming the structure. Common fragmentation patterns for alkylbenzenes involve the loss of alkyl groups. libretexts.orglibretexts.org For this compound, key fragmentation pathways would likely involve the loss of a methyl group (-CH₃, mass loss of 15) or an ethyl group (-C₂H₅, mass loss of 29). The stability of the resulting carbocations influences the intensity of these fragment peaks. libretexts.orgchemguide.co.uk For instance, the loss of an ethyl group would lead to a prominent peak at m/z 123.
Table 1: Hypothetical LC-MS/MS Data for this compound
| Parameter | Value |
| Retention Time (min) | Dependent on column and mobile phase |
| Molecular Ion (M+) [m/z] | 152 |
| Key Fragment Ions [m/z] | 137 (M-15), 123 (M-29) |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
This table presents hypothetical data based on typical fragmentation patterns of similar compounds.
Vibrational Spectroscopy for Molecular Structure and Dynamics
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. masterorganicchemistry.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups and vibrational modes. vscht.cz
For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structural features. The presence of the benzene ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The C-F bond, being strong, gives rise to a distinct absorption band, typically in the 1250-1020 cm⁻¹ range. The aliphatic C-H bonds of the ethyl groups would show stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹. vscht.cz
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2975-2850 | Aliphatic C-H Stretch (ethyl groups) | Strong |
| 1600-1585, 1500-1400 | Aromatic C=C In-Ring Stretch | Medium-Strong |
| 1470-1450 | CH₂ Bending (ethyl groups) | Medium |
| 1385-1370 | CH₃ Bending (ethyl groups) | Medium |
| 1250-1020 | C-F Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |
This table is based on characteristic infrared absorption frequencies for various functional groups. vscht.czlibretexts.org
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com It provides information on molecular vibrations, particularly those that involve a change in polarizability. libretexts.org
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2935 | Aliphatic C-H Stretch |
| ~1615 | Aromatic Ring Stretch |
| ~1380 | CH₃ Bending |
| ~1230 | C-F Stretch |
| ~830 | Ring Breathing Mode |
This table presents expected Raman shifts based on data for similar aromatic compounds. irphouse.comchemicalbook.com
Integration of Spectroscopic Techniques for Comprehensive Structural Elucidation
A single spectroscopic technique rarely provides all the necessary information for the unambiguous structural determination of a molecule. A comprehensive understanding of this compound's structure is best achieved by integrating data from multiple spectroscopic methods. youtube.com
LC-MS/MS confirms the molecular weight and provides key fragmentation data, establishing the core structure and the presence of ethyl and fluoro substituents. FTIR spectroscopy offers clear evidence for the presence of specific functional groups, such as the aromatic ring, alkyl chains, and the carbon-fluorine bond, through their characteristic absorption frequencies. youtube.com Raman spectroscopy complements the FTIR data, offering more detailed information about the skeletal vibrations and symmetry of the molecule. nih.gov
By combining the molecular formula and fragmentation patterns from mass spectrometry with the detailed functional group and vibrational mode information from FTIR and Raman spectroscopy, a complete and confident structural elucidation of this compound can be achieved. This integrated approach allows for cross-validation of the findings from each technique, leading to a robust and reliable characterization of the compound's chemical identity.
Theoretical and Computational Investigations of 1,4 Diethyl 2 Fluorobenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For 1,4-diethyl-2-fluorobenzene, these methods provide insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and energy of chemical compounds. nih.gov By employing functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), the optimized geometry of this compound can be determined in its ground state. nih.govresearchgate.net This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure.
The calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For substituted benzenes, DFT can accurately model how the substituents, in this case, two ethyl groups and a fluorine atom, affect the geometry of the benzene (B151609) ring. researchgate.net The energetics of the molecule, including its total energy and heat of formation, can also be calculated, offering a measure of its thermodynamic stability. researchgate.net
Table 1: Representative Optimized Geometric Parameters for a Substituted Benzene (Illustrative) Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.
| Parameter | Calculated Value |
|---|---|
| C-C (ring) Bond Length (Å) | ~1.39 - 1.40 |
| C-F Bond Length (Å) | ~1.35 |
| C-C (ethyl) Bond Length (Å) | ~1.53 |
| C-C-C (ring) Bond Angle (°) | ~120 |
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will also be associated with the ring's π-system. researchgate.net The energies of these orbitals and their gap can be used to predict how the molecule will interact with electrophiles and nucleophiles.
Table 2: Frontier Orbital Energies and Related Reactivity Descriptors (Illustrative) Note: This table is illustrative and provides a general framework. Specific values would be obtained from DFT calculations.
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |
Modeling Inductive and Resonance Effects of Fluorine and Alkyl Groups
The substituents on the benzene ring, a fluorine atom and two ethyl groups, exert electronic effects that influence the molecule's reactivity. These effects are broadly categorized as inductive and resonance effects.
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethyl groups allows for different spatial arrangements, or conformations, of this compound. Understanding these conformations and the energetic barriers between them is key to a complete description of the molecule.
Exploration of Stable Conformers and Energy Barriers
The rotation around the single bonds connecting the ethyl groups to the benzene ring leads to various conformers. For molecules with multiple rotating groups, identifying all stable conformers and the transition states that connect them is a complex task. Computational methods can be used to perform a systematic conformational search to identify the low-energy structures. nih.gov
For each stable conformer, its relative energy can be calculated. The energy differences between conformers determine their relative populations at a given temperature. The energy barriers for rotation between these conformers can also be calculated, providing information on the flexibility of the molecule and the rates of interconversion between different conformations. nih.gov
Analysis of Steric and Electronic Effects on Conformation
The preferred conformations of this compound are determined by a balance of steric and electronic effects. nih.govacs.org Steric hindrance between the ethyl groups, the fluorine atom, and the hydrogen atoms on the benzene ring will play a significant role. libretexts.orglibretexts.org Conformations that minimize these repulsive steric interactions will be lower in energy. libretexts.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to model reaction pathways and characterize the fleeting transition states that govern chemical reactions. For this compound, these methods can predict the most likely outcomes of various reactions by calculating the energy landscapes of potential reaction mechanisms.
The reactivity of this compound is dominated by substitution reactions on the aromatic ring. The nature of these substitutions, whether electrophilic or nucleophilic, is dictated by the electronic properties of the substituents and the attacking reagent.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the fluorine atom acts as a deactivator due to its strong inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions through resonance donation. researchgate.net Conversely, the two ethyl groups are activating and also ortho-, para-directors. The interplay of these directing effects determines the ultimate position of substitution. Computational methods, particularly Density Functional Theory (DFT), can be used to model the stability of the intermediate carbocations (sigma complexes or Wheland intermediates) formed during the reaction. The transition states leading to these intermediates can be located, and their relative energies reveal the most favored reaction pathway. For this compound, the positions open for substitution are 3, 5, and 6. The combined directing effects of the fluoro and ethyl groups suggest that substitution will likely be complex, with several products possible.
Nucleophilic Aromatic Substitution (SNAr): Aromatic nucleophilic substitution is less common for this substrate unless strong electron-withdrawing groups are present to stabilize the negative charge in the Meisenheimer intermediate. researchgate.net While the fluorine atom makes the ring more susceptible to nucleophilic attack compared to non-fluorinated analogues, the presence of electron-donating ethyl groups counteracts this effect. nih.gov Computational modeling can assess the feasibility of SNAr reactions by calculating the activation barriers for the addition of a nucleophile and the subsequent departure of a leaving group. researchgate.net In most cases for this compound, the energy barriers for SNAr would be significantly high, making such reactions unfavorable under standard conditions.
Computational tools can offer quantitative predictions of regioselectivity in electrophilic aromatic substitution. researchgate.netrsc.org Methods like the RegioSQM (Regioselectivity by Semi-empirical Quantum Mechanics) can rapidly calculate the most likely site of electrophilic attack by determining the lowest free energies of protonation at each aromatic carbon atom. chemrxiv.org
For this compound, the directing effects of the substituents are:
2-Fluoro group: ortho, para-directing (to positions 3 and 5). Deactivating.
1-Ethyl group: ortho, para-directing (to positions 2 and 6). Activating.
4-Ethyl group: ortho, para-directing (to positions 3 and 5). Activating.
The positions are influenced as follows:
Position 3: Activated by the 4-ethyl group, directed by the 2-fluoro group.
Position 5: Activated by the 4-ethyl group, directed by the 2-fluoro group.
Position 6: Activated by the 1-ethyl group.
A qualitative analysis suggests that positions 3 and 5 are the most electronically enriched and sterically accessible, making them the most probable sites for electrophilic attack. Computational models can refine this prediction by quantifying the activation energies for attack at each position, taking into account both electronic and steric factors.
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Directing Groups | Predicted Outcome | Rationale |
| 3 | 2-Fluoro, 4-Ethyl | Major Product | Strong activation from para-ethyl group and direction from fluoro group. |
| 5 | 2-Fluoro, 4-Ethyl | Major Product | Similar electronic environment to position 3. |
| 6 | 1-Ethyl | Minor Product | Activation from ortho-ethyl group, but potentially more sterically hindered. |
Computational Spectroscopy for Spectral Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of molecules like this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for characterizing fluorinated organic compounds. nih.gov Quantum chemical methods, especially DFT, can reliably predict ¹⁹F NMR chemical shifts. rsc.orgchemrxiv.org The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. These calculated values are often scaled to match experimental data more closely. nih.gov
Several DFT functionals and basis sets have been evaluated for their accuracy in predicting ¹⁹F chemical shifts. researchgate.net
Table 2: Common Computational Methods for Predicting ¹⁹F NMR Chemical Shifts
| Method (Functional/Basis Set) | Typical Accuracy (Mean Absolute Deviation) | Reference |
| B3LYP/6-31+G(d,p) | ~2.1 ppm | nih.gov |
| ωB97XD/aug-cc-pvdz | ~3.57 ppm | rsc.orgchemrxiv.org |
| MP2/aug-cc-pvdz | ~5.59 ppm | researchgate.net |
These methods can be applied to this compound to predict its ¹⁹F chemical shift, which helps in its identification and in distinguishing it from other isomers. The chemical shift will be influenced by the electronic environment created by the two ethyl groups.
Vibrational Spectra (IR and Raman): Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and intensities. nih.gov DFT calculations are commonly used for this purpose. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as C-F stretching, C-H bending, and aromatic ring vibrations. nih.gov This comparison is crucial for confirming the substitution pattern on the benzene ring.
Electronic Spectra (UV-Vis): The electronic absorption spectrum (UV-Vis) can be simulated using time-dependent density functional theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would predict the wavelength of maximum absorption (λmax) associated with π → π* transitions in the aromatic ring. The positions of the ethyl and fluoro groups influence the energies of the molecular orbitals, thereby shifting the absorption bands compared to benzene or fluorobenzene (B45895). acs.orgnih.gov These simulations are valuable for understanding the photophysical properties of the molecule.
Applications As a Synthetic Building Block and Research Scaffold
Precursor in the Synthesis of Substituted Aromatics and Heterocycles
The reactivity of the 1,4-diethyl-2-fluorobenzene ring is governed by the directing effects of its substituents. The ethyl groups are activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, yet also ortho-, para-directing group. researchgate.netacs.org This combination of influences suggests that electrophilic aromatic substitution reactions would likely occur at the positions ortho to the ethyl groups (positions 3 and 5). This predictable reactivity allows for the introduction of a variety of functional groups, opening pathways to a wide array of substituted aromatic compounds.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1,4-Diethyl-2-fluoro-5-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-1,4-diethyl-2-fluorobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4,7-Diethyl-2-fluorophenyl)ethan-1-one |
| Sulfonation | SO₃, H₂SO₄ | 4,7-Diethyl-2-fluorobenzene-1-sulfonic acid |
Note: The regioselectivity is predicted based on the combined directing effects of the substituents. The position ortho to the fluorine and one of the ethyl groups (position 3) is also a potential site of substitution, though likely less favored due to steric hindrance.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of great interest for applications in materials science, particularly for organic electronics. oup.commdpi.comnih.gov Fluorinated PAHs, in particular, are sought after for their potential as n-type semiconductors. mdpi.com this compound can be envisioned as a precursor to such systems through modern cross-coupling methodologies.
For instance, after introduction of a bromine or iodine atom via electrophilic halogenation, the resulting halo-substituted this compound could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. beilstein-journals.orgbeilstein-journals.org This would allow for the fusion of the diethylfluorophenyl moiety with other aromatic systems, leading to the construction of complex, multi-ring architectures. Furthermore, direct C-H activation/arylation reactions, a growing field in organic synthesis, could potentially be employed to couple this compound with other aromatic partners, leveraging the C-H bonds ortho to the directing ethyl groups. beilstein-journals.orgacs.org
Fluorinated heterocycles are a cornerstone of medicinal chemistry and agrochemicals, as the inclusion of fluorine can dramatically enhance biological activity and metabolic stability. Current time information in Bangalore, IN.mdpi.come-bookshelf.de this compound could serve as a starting point for the synthesis of various heterocyclic systems.
One potential route involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom. While fluorine is not as reactive a leaving group as heavier halogens in the absence of activating groups, its displacement can be achieved with strong nucleophiles or under specific reaction conditions. numberanalytics.comrsc.org For example, reaction with a binucleophile, such as a compound containing both an amine and a thiol group, could lead to the formation of a fused heterocyclic system, like a benzothiazine derivative.
Alternatively, functional groups introduced onto the aromatic ring via electrophilic substitution can be used to build a heterocyclic ring. For example, a nitro group introduced at the 5-position could be reduced to an amine, which could then be used as a handle for constructing a variety of nitrogen-containing heterocycles, such as quinolines or benzodiazepines, through condensation reactions with appropriate partners. researchgate.net
Role in Scaffold Design for Advanced Chemical Research
A molecular scaffold is a core structure upon which other chemical functionalities can be systematically added. mdpi.comnih.gov The rigid framework of the benzene (B151609) ring in this compound, combined with its distinct functionalization sites, makes it an attractive candidate for the design of scaffolds for various research applications.
Supramolecular chemistry relies on non-covalent interactions to assemble complex architectures. beilstein-journals.orgnih.govnih.gov The fluorine atom in this compound can play a crucial role in directing these interactions. Fluorine is known to participate in halogen bonding and can also influence the acidity of nearby C-H bonds, making them potential hydrogen bond donors. beilstein-journals.orgacs.org By appending recognition motifs (e.g., hydrogen bond donors/acceptors, charged groups) to the scaffold, it is possible to design molecules that can selectively bind to other molecules or self-assemble into larger structures. The ethyl groups provide a degree of lipophilicity and can also be functionalized to introduce further recognition elements.
Chemical probes are essential tools for studying biological systems. nih.govresearchgate.net They often consist of a core scaffold that presents a reactive group for target binding, a reporter group (like a fluorophore), and a linker. numberanalytics.com this compound could serve as a foundational scaffold for such probes. For example, one of the ethyl groups could be oxidized to a carboxylic acid, providing a point of attachment for a peptide or other biomolecule. The other positions on the ring could be functionalized with a fluorescent dye or a photo-crosslinking group. The fluorine atom itself can be a useful label for ¹⁹F NMR studies, a technique used to monitor protein-ligand interactions. researchgate.netspringernature.com
Development of Precursors for Advanced Materials
The unique properties imparted by fluorine make fluorinated compounds valuable in materials science for applications such as fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.netman.ac.uk this compound could be a precursor to monomers for the synthesis of novel fluorinated polymers. For instance, the ethyl groups could be dehydrogenated to form vinyl groups, creating a divinylbenzene (B73037) derivative. Polymerization of such a monomer would lead to a cross-linked polymer with properties influenced by the fluorine atom, such as increased thermal stability and chemical resistance.
In the context of electronic materials, the incorporation of the 1,4-diethyl-2-fluorophenyl moiety into larger conjugated systems could be used to tune the electronic properties of the resulting material. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key strategy in the design of materials for OLEDs and organic photovoltaics. numberanalytics.com
Polymer Chemistry Applications (excluding material properties)
No research findings on the use of This compound in polymer chemistry have been identified.
Functional Materials Development (excluding material properties)
No research findings on the use of This compound in the development of functional materials have been identified.
Advanced Analytical Techniques for Research Scale Characterization
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatography is the cornerstone of chemical separation science. For a compound like 1,4-diethyl-2-fluorobenzene, both liquid and gas chromatography are indispensable tools for its isolation and the verification of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components within a mixture. youtube.com Its versatility makes it suitable for analyzing substituted aromatic compounds like this compound, particularly in complex sample matrices. researchgate.net Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. chromatographyonline.com For aromatic compounds, stationary phases like C18 and C8 are widely used, but specialized phases can offer unique selectivity. chromatographyonline.com
Research has demonstrated the use of biphenyl (B1667301) stationary phases for separating substituted aromatic compounds, highlighting unique selectivity under reversed-phase conditions. sigmaaldrich.com The separation of hydrophobic aromatic hydrocarbons is typically achieved on a reverse-phase column, with retention time adjusted by varying the concentration of an organic modifier like acetonitrile (B52724) (ACN). sielc.com For complex mixtures, fine-tuning separation can be achieved by adjusting mobile phase parameters such as buffer concentration and pH, which can alter the conformation of mixed-mode stationary phases and thus their interaction with the analyte. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Substituted Aromatic Compounds
| Parameter | Condition | Rationale/Source |
| Column | Ascentis® Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm | Provides unique selectivity for aromatic compounds. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Methanol and Water mixtures | Common reversed-phase solvents; ratio adjusted for optimal retention. sigmaaldrich.comsielc.com |
| Flow Rate | 0.3 - 0.5 mL/min | Typical analytical flow rate for narrow-bore columns. sigmaaldrich.comnih.gov |
| Detection | UV, 254 nm | Aromatic compounds strongly absorb UV light. sigmaaldrich.com |
| Temperature | 35 °C | Controlled temperature ensures reproducible retention times. sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Compound Analysis
Given that this compound is a volatile organic compound (VOC), Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is an essential analytical tool. nih.gov This technique separates volatile components in the gas phase based on their boiling points and interactions with the stationary phase of the GC column.
For analyzing VOCs in complex samples, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that concentrates volatile analytes without the use of solvents. acs.orgmdpi.com Researchers have successfully used HS-SPME with GC-MS to identify hundreds of VOCs, including various aromatic compounds, in diverse matrices. nih.gov The choice of GC column, such as an HP-Innowax column, is critical for resolving individual components from a complex aroma or volatile profile. mdpi.com Identification of compounds is typically achieved by comparing their mass spectra and retention indices with established libraries like NIST. mdpi.com A study on alkyl-fluorobenzene derivatives, including this compound, confirmed its inclusion in a library of compounds for biological screening, where GC would be a primary method for purity verification. nih.govnih.govresearchgate.net
Table 2: Typical GC-MS Parameters for Volatile Aromatic Compound Analysis
| Parameter | Condition | Rationale/Source |
| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) | Concentrates volatile analytes, improving detection limits. nih.gov |
| GC Column | HP-Innowax (30 m × 0.250 mm, 0.5 µm film) | A polar column suitable for separating a wide range of volatile and semi-volatile compounds. mdpi.com |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |
| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Separates compounds based on boiling point and polarity. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification. nih.gov |
Derivatization Strategies for Enhanced Analytical Resolution
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.com This can enhance detector response, improve chromatographic separation, and increase selectivity, which is particularly useful when analyzing trace amounts or compounds that are difficult to detect directly. actascientific.compickeringlabs.com
Derivatization can be performed either before the sample is injected into the chromatograph (precolumn) or after the separation has occurred but before detection (postcolumn). actascientific.com
Precolumn derivatization involves reacting the analyte with a reagent before HPLC or GC analysis. This technique is widely used to attach a chromophore or fluorophore to the analyte, making it detectable by UV or fluorescence detectors. actascientific.com For instance, research on perfluorocarboxylic acids (PFCAs) has shown their derivatization with UV-responsive agents like 3,4-diphenylamine using a carbodiimide (B86325) method, allowing for their quantification by a standard LC-UV instrument under mild conditions. nih.gov This approach is advantageous as the derivatives are formed prior to separation, but it requires the reaction to be complete and the derivatives to be stable. actascientific.comnih.gov
Postcolumn derivatization involves mixing the column eluent with a reagent stream before it enters the detector. pickeringlabs.com This method is beneficial because it does not alter the chromatography of the original analyte and can render specific classes of compounds visible against a complex background. pickeringlabs.com For example, a novel HPLC method for aromatic compounds involved postcolumn UV irradiation to generate hydrogen peroxide, which was then detected using a highly sensitive peroxyoxalate chemiluminescence (PO-CL) system. nih.gov This strategy enhances both sensitivity and selectivity. pickeringlabs.com
The continuous search for improved analytical performance drives the development of new derivatizing reagents. The goal is often to create reactions that are faster, more specific, occur under milder conditions, and produce more stable derivatives with stronger detector signals. nih.gov
Recent research has focused on reagents that target specific functional groups. For halogenated compounds, derivatization can be achieved through various chemical reactions. While not specific to this compound, the development of electrophilic halogenating reagents for creating carbon-halogen bonds highlights an area of synthetic chemistry that can be adapted for analytical purposes. researchgate.net Furthermore, enzymatic approaches, such as the use of promiscuous halogenase enzymes, represent a novel strategy for the selective derivatization of complex molecules like flavonoids, which could potentially be applied to other classes of compounds. mdpi.com
Non-Target Screening and Fluorine Mass Balance Approaches
Beyond analyzing known compounds, a significant challenge in analytical chemistry is identifying previously unknown or unexpected substances in a sample. Non-target screening (NTS) and mass balance approaches are at the forefront of addressing this challenge, especially for organofluorine compounds.
Non-Target Screening (NTS) employs high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, to screen samples for all detectable compounds, rather than just a pre-defined list of targets. youtube.comnih.gov For fluorinated compounds, this involves searching the complex dataset for chemical formulas containing fluorine or for characteristic mass defects and fragmentation patterns. youtube.comacs.org An NTS workflow using UPLC-Q-Exactive-HRMS has been successfully used to identify a broad range of per- and polyfluoroalkyl substances (PFAS) in environmental samples. nih.gov A novel approach even couples HPLC with inductively coupled plasma mass spectrometry (ICPMS/MS) for fluorine-specific detection, allowing for the discovery of fluorinated compounds regardless of their ability to be ionized by conventional methods. nih.gov
A Fluorine Mass Balance approach complements NTS by aiming to account for all fluorinated substances in a sample. researchpod.org The total amount of fluorine is measured using a technique like combustion ion chromatography (CIC). acs.org This total fluorine value is then compared to the sum of fluorine from all individually identified and quantified target fluorinated compounds. pfascentral.orgnih.gov Any significant difference reveals the presence of "unidentified organofluorine" compounds. researchpod.orgacs.org This mass balance concept has been applied to human serum and atmospheric samples, revealing that a large proportion of organofluorine signatures often remain unidentified, underscoring the need for advanced screening methods to discover novel compounds like this compound in various environments. pfascentral.orgnih.gov
Identification of Unknown Fluorinated Species in Research Samples
In research and development, particularly in fields like materials science and pharmaceutical synthesis, reaction mixtures can contain not only the target molecule but also unexpected byproducts or isomeric variants. Identifying these unknown fluorinated species is critical for optimizing synthesis protocols and understanding reaction mechanisms. Several advanced techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a primary and unbiased tool for the identification of fluorinated compounds. nih.gov It offers a direct method of analysis that requires no prior assumptions about the specific fluorine-carbon bonds or functional groups present in the sample. nih.govresearchgate.net For a compound like this compound, ¹⁹F NMR would provide a distinct signal corresponding to the fluorine atom on the benzene (B151609) ring. The chemical shift and coupling constants of this signal would offer definitive proof of the fluorine's electronic environment and its proximity to the ethyl groups, helping to distinguish it from other potential isomers. In complex research samples, ¹⁹F NMR can help to close the mass balance on total fluorine by identifying and quantifying all fluorine-containing species present. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is indispensable for identifying unknown compounds. HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For fluorinated compounds, the negative mass defect of fluorine compared to hydrogen is a key characteristic used to differentiate them from non-fluorinated molecules. nih.gov
Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, specific ions are isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" for the molecule. nih.gov MS/MS fragments that are common across many organofluorine compounds, such as [C₂F₅]⁻, can be used to specifically flag fluorine-containing molecules in a complex sample. nih.gov Specialized software has been developed to automate the process of mining HRMS/MS data to annotate and identify both known and unknown per- and polyfluoroalkyl substances (PFAS) and other fluorinated molecules. nih.gov
Other Chromatographic and Spectroscopic Techniques:
Pyrolysis-Gas Chromatography-Mass Spectrometry (py-GC/MS): This technique is particularly useful for identifying fluorinated polymers or high-molecular-weight compounds in a sample. The material is heated to a high temperature in the absence of oxygen, and the resulting breakdown products are separated by GC and identified by MS. This method has been successfully used to identify polymers like polytetrafluoroethylene (PTFE) in various consumer products. rsc.orgresearchgate.net
High-Resolution Ion Mobility Spectrometry-Mass Spectrometry (HR-IMS-MS): This emerging technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. chromatographyonline.com This provides an extra dimension of separation, which is invaluable for resolving isomeric compounds and characterizing complex biological or environmental mixtures that may contain unknown fluorinated substances. chromatographyonline.com
| Technique | Principle of Detection | Application in Fluorinated Compound Research | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Directly observes the nuclear magnetic resonance of the ¹⁹F isotope. | Unbiased identification and quantification of all fluorine-containing species; structural elucidation. | nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS/MS) | Provides highly accurate mass measurements and characteristic fragmentation patterns. | Elemental formula determination; identification of unknowns based on mass defect and fragmentation. | nih.govnih.gov |
| Pyrolysis-GC/MS | Thermal decomposition followed by separation and identification of fragments. | Identification of fluorinated polymers and high-molecular-weight compounds. | rsc.orgresearchgate.net |
| HR-IMS-MS | Separates ions by both mobility (size/shape) and mass-to-charge ratio. | Resolving isomers and characterizing highly complex mixtures containing unknown fluorinated analytes. | chromatographyonline.com |
Total Organic Fluorine (TOF) Analysis in Research Contexts
While techniques like NMR and MS identify individual compounds, Total Organic Fluorine (TOF) analysis is a powerful tool for quantifying the entire sum of organically bound fluorine in a sample. qa-group.com This is a crucial parameter in research contexts for several reasons: it can serve as a rapid screening method, help to verify the efficiency of a fluorination reaction, or act as a proxy measurement for the total amount of fluorinated substances in a sample when a full characterization is not feasible. researchgate.netresearchgate.net
The most common method for determining TOF is Combustion Ion Chromatography (CIC) . researchgate.net In this process, the sample is combusted in an oxygen-rich atmosphere, which breaks down all organic compounds. The organically bound fluorine is converted into gaseous, acidic products like hydrogen fluoride (B91410) (HF). researchgate.net These gases are then collected in an aqueous solution, and the concentration of the resulting fluoride ion is precisely measured using ion chromatography. researchgate.netresearchgate.net
TOF analysis provides a holistic insight into fluorine content. qa-group.com To increase specificity, TOF is often compared with other related measurements:
Total Fluorine (TF): Measures all fluorine in a sample, both organic and inorganic.
Total Inorganic Fluorine (TIF): Measures only the inorganic fluoride salts. TOF can be calculated by subtracting the TIF value from the TF value. researchgate.netmeasurlabs.com
Extractable Organic Fluorine (EOF): Measures the fraction of organic fluorine compounds that can be extracted from a sample using a solvent. researchgate.netmontrose-env.com
Adsorbable Organic Fluorine (AOF): Quantifies the portion of organic fluorine compounds that can be adsorbed onto a material like activated carbon. montrose-env.com
| Parameter | Description | Common Analytical Technique | Reference |
|---|---|---|---|
| TOF (Total Organic Fluorine) | Measures the total amount of fluorine that is covalently bound to organic molecules. | Combustion Ion Chromatography (CIC) | qa-group.comresearchgate.net |
| TF (Total Fluorine) | Measures all fluorine present in a sample, both organic and inorganic forms. | Combustion Ion Chromatography (CIC) | researchgate.net |
| AOF (Adsorbable Organic Fluorine) | Measures the fraction of organic fluorine that can be adsorbed onto activated carbon. | Sample passage through activated carbon, followed by CIC. | montrose-env.com |
| EOF (Extractable Organic Fluorine) | Measures the fraction of organic fluorine that can be extracted with a solvent. | Solvent extraction followed by CIC of the extract. | researchgate.netmontrose-env.com |
Future Research Directions and Emerging Trends for 1,4 Diethyl 2 Fluorobenzene
Exploration of Unexplored Reactivity and Functionalization
While the fundamental reactivity of fluorinated benzene (B151609) derivatives is understood, significant opportunities exist to explore novel transformations for 1,4-diethyl-2-fluorobenzene. The electronic influence of the fluorine atom and the steric and electronic effects of the two ethyl groups create a unique chemical environment. Future research will likely focus on leveraging this specific substitution pattern to achieve selective functionalization.
Key areas for exploration include:
Directed Ortho-Lithiation: Investigating the ability of the fluorine atom to direct metalation to the adjacent C3 position, opening pathways to introduce a variety of electrophiles and construct more complex molecular architectures.
Transition-Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig) at the C-F and C-H bonds. Research into activating the typically inert C-F bond for coupling reactions remains a significant challenge and a promising area of investigation.
Photoredox Catalysis: Utilizing visible-light-mediated reactions to enable novel C-H functionalization at the ethyl groups or the aromatic ring, providing access to new derivatives under mild reaction conditions.
Carbene Chemistry: Exploring reactions with non-stabilized alkyl carbenes, which could lead to unique cyclopropanation or insertion products, further diversifying the molecular scaffolds available from this compound digitellinc.com.
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org Future efforts in the synthesis of this compound and its derivatives will prioritize sustainability, efficiency, and safety. ethz.ch
| Sustainable Approach | Description | Potential Application for this compound |
|---|---|---|
| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with bio-based or less hazardous solvents to minimize environmental impact. mdpi.com | Developing synthetic protocols in bio-derived solvents or aqueous systems, reducing reliance on halogenated or hydrocarbon solvents. |
| Heterogeneous Catalysis | Employing solid-supported catalysts that can be easily recovered and reused, improving atom economy and reducing waste. rsc.org | Designing reusable catalysts for fluorination or subsequent functionalization steps, such as supported metal nanoparticles or zeolites. |
| Flow Chemistry | Performing reactions in continuous flow reactors, which offers better control over reaction parameters, improved safety for hazardous reagents, and easier scalability. | Implementing the fluorination of 1,4-diethylbenzene (B43851) in a flow system to enhance safety and yield, particularly when using reactive fluorinating agents. |
| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. | Investigating microwave-assisted cross-coupling reactions or ball-milling techniques for solid-state transformations. |
| Renewable Feedstocks | Exploring synthetic pathways that begin from bio-based starting materials rather than petroleum-based feedstocks. mdpi.com | Developing routes to the diethylbenzene core from renewable sources, which could then be fluorinated. |
This shift towards sustainable practices will not only reduce the environmental footprint of chemical synthesis but also often leads to more cost-effective and safer industrial processes. chemistryviews.org
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical research is conducted. aimlic.comnih.gov For this compound, these computational tools offer the potential to accelerate discovery and optimize processes significantly.
Reaction Prediction: ML algorithms, trained on vast databases of published chemical reactions, can predict the likely outcomes of novel transformations involving this compound. cam.ac.uk This can help chemists prioritize experiments and avoid unproductive reaction pathways. Some models can achieve over 90% accuracy in predicting the products of complex reactions. cam.ac.uk
Synthetic Route Design: AI platforms can function like a "GPS for chemistry," proposing viable, multi-step synthetic routes to complex target molecules derived from this compound. cam.ac.uk These tools can analyze millions of possibilities to identify the most efficient and cost-effective pathways. frontiersin.org
Property Prediction: Machine learning models can be developed to predict the physical, chemical, and biological properties of novel derivatives of this compound before they are ever synthesized. aimlic.com This is particularly valuable in drug discovery and materials science for screening large virtual libraries of compounds. frontiersin.org For instance, models can be trained to predict the fluorination strength of various reagents, saving significant experimental resources. rsc.org
Advanced In-situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction environment. spectroscopyonline.com
For reactions involving this compound, several techniques are particularly promising:
¹⁹F NMR Spectroscopy: Given the presence of the fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. It can be used to directly monitor the consumption of the starting material and the formation of fluorinated intermediates and products, providing clear, quantitative data on reaction progress. researchgate.net
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups throughout a reaction, providing kinetic data and helping to identify transient species. spectroscopyonline.commdpi.com
Viscosity-Enhanced NMR: Novel NMR techniques, such as ViscY (Viscosity-enhanced spectroscopY), can be used to analyze complex, time-varying reaction mixtures by inducing spin diffusion, aiding in the characterization of main products and side-products simultaneously. rsc.org
Implementing these in-situ monitoring tools can lead to a more profound understanding of reaction mechanisms, identify reaction bottlenecks, and facilitate rapid optimization. spectroscopyonline.com
Expansion of Computational Models for Enhanced Predictive Power
While AI and ML focus on data-driven predictions, traditional computational chemistry methods, such as Density Functional Theory (DFT), provide insights based on the fundamental principles of quantum mechanics. The future lies in the synergy between these two approaches. nih.gov
Future research will focus on:
Hybrid CompChem-ML Models: Using ML to accelerate computationally expensive DFT calculations. nih.gov This allows for the rapid and accurate prediction of properties like bond energies, reaction barriers, and spectroscopic signatures for this compound and its reaction intermediates.
Simulating Complex Systems: Developing more sophisticated models to simulate how derivatives of this compound interact with biological targets (e.g., proteins) or within a material's matrix. This is crucial for designing new drugs or functional materials.
Improving Force Fields: Using high-level quantum chemical data to train more accurate molecular mechanics force fields. This will enable longer and more complex molecular dynamics simulations, providing insights into the conformational behavior and intermolecular interactions of systems containing the this compound moiety.
By expanding these computational models, researchers can gain unprecedented predictive power, enabling the rational design of molecules and materials with desired properties and functions, thereby reducing the need for trial-and-error experimentation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,4-diethyl-2-fluorobenzene, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of fluorinated aromatic compounds often involves halogen exchange (e.g., via nucleophilic aromatic substitution) or direct fluorination. For this compound, a plausible route includes:
- Step 1 : Ethylation of 1,4-difluorobenzene using ethyl Grignard reagents under anhydrous conditions.
- Step 2 : Selective fluorination at the ortho position via electrophilic substitution with a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Critical Parameters : Temperature control and stoichiometric ratios of ethylating/fluorinating agents are key to minimizing side products like over-alkylated or polyfluorinated derivatives .
Q. How can structural and electronic properties of this compound be characterized using spectroscopic and computational methods?
- Analytical Workflow :
- NMR : NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 182.12 for CHF).
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, dipole moments, and frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound during cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Contradiction Analysis : Discrepancies in coupling efficiency may arise from steric hindrance by ethyl groups or competing C-F activation.
- Solution : Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates and suppress β-hydride elimination. Alternatively, employ Ni-catalyzed systems for enhanced C-F bond activation .
- Experimental Validation : Compare yields under Pd vs. Ni catalysis using GC-MS or HPLC to quantify product distribution .
Q. How does the electronic nature of this compound influence its performance in organic electronic materials (e.g., OLEDs)?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., E ≈ +1.2 V vs. Fc/Fc) and bandgap alignment with emissive layers .
- Device Testing : Incorporate into OLED architectures as a hole-transport layer; measure luminance efficiency (cd/A) and operational stability under accelerated aging conditions .
Q. What are the challenges in quantifying environmental persistence of this compound, and how can degradation pathways be modeled?
- Environmental Fate Studies :
- Hydrolysis/Kinetics : Monitor degradation in aqueous buffers (pH 4–10) via LC-MS to identify hydrolytic byproducts (e.g., defluorinated diols).
- Computational Modeling : Use EPI Suite or COSMOtherm to predict biodegradation half-lives and partition coefficients (log K) .
Key Research Gaps and Recommendations
- Synthetic Scalability : Optimize one-pot multistep syntheses to reduce purification complexity .
- Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenic potential of degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
